

A Technical Guide to 2-Bromo-4,5-dimethylthiazole for Advanced Research

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Compound of Interest

Compound Name: **2-Bromo-4,5-dimethylthiazole**

Cat. No.: **B1278221**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-4,5-dimethylthiazole**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its commercial availability, key chemical and physical properties, and established experimental protocols for its use in the synthesis of biologically active molecules, particularly kinase inhibitors.

Commercial Availability and Supplier Information

2-Bromo-4,5-dimethylthiazole (CAS No. 29947-24-8) is commercially available from a range of chemical suppliers catering to the research and development sector. It is typically offered in various quantities with high purity, suitable for synthetic chemistry applications.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Purity	Storage	Notes
Santa Cruz Biotechnology	29947-24-8	C ₅ H ₆ BrNS	192.08 g/mol	Highly Purified	-20°C[1]	Pricing available upon login. [1]
Aladdin Scientific	29947-24-8	C ₅ H ₆ BrNS	192.1 g/mol	min 98%	-	Listed as a "Protein Degrader Building Block".[2]
Ambeed	29947-24-8	C ₅ H ₆ BrNS	192.08 g/mol	-	-	NMR, HPLC, LC-MS, and UPLC data are noted as being available. [3]
BLD Pharm	1559060-02-4	-	-	-	-	Lists the hydrobromide salt of the title compound. [4]

Physicochemical and Spectroscopic Data

Detailed experimental data for **2-Bromo-4,5-dimethylthiazole** is not widely published. However, data for structurally related compounds can provide valuable reference points.

Table 2.1: Known Properties of **2-Bromo-4,5-dimethylthiazole**

Property	Value	Source
CAS Number	29947-24-8	[1]
Molecular Formula	C ₅ H ₆ BrNS	[1]
Molecular Weight	192.08 g/mol	[1]

Table 2.2: Physical Properties of a Structural Isomer: 5-Bromo-2,4-dimethyl-1,3-thiazole (CAS: 28599-52-2)

Property	Value	Source
Melting Point	153-155 °C	[5]
Boiling Point	188-190 °C (at 745 Torr)	[5]
Density	1.589 g/cm ³ (Predicted)	[5]

Spectroscopic Data: While specific spectra for **2-Bromo-4,5-dimethylthiazole** are not readily available in the public domain, suppliers like Ambeed indicate the availability of NMR and other analytical data upon request.[\[3\]](#) For reference, the ¹H NMR spectrum of the parent 2-bromothiazole shows two doublets in the aromatic region around 7.3-7.6 ppm.[\[6\]](#) For **2-Bromo-4,5-dimethylthiazole**, one would expect to see two singlet peaks in the methyl region of the ¹H NMR spectrum.

Synthesis and Experimental Protocols

The synthesis of substituted thiazoles is a well-established field in organic chemistry. While a specific protocol for **2-Bromo-4,5-dimethylthiazole** is not detailed in the available literature, its synthesis can be inferred from standard methods such as the Hantzsch thiazole synthesis, followed by bromination.

General Synthesis of 2,4,5-Alkyl-Substituted Thiazoles

The Hantzsch thiazole synthesis is a classical and versatile method for preparing thiazole rings. It involves the condensation of an α -haloketone with a thioamide. For 2,4,5-trimethylthiazole (a close analog), the reaction proceeds by reacting 3-bromo-2-butanone with thioacetamide.

Key Synthetic Reactions in Drug Development

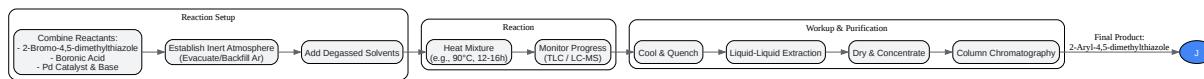
The true utility of **2-Bromo-4,5-dimethylthiazole** for drug development professionals lies in its capacity as a versatile intermediate. The bromine atom at the 2-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction between an organohalide and a boronic acid or ester. This reaction is extensively used in the synthesis of kinase inhibitors, where an aryl or heteroaryl group is coupled to the thiazole core.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- Materials:
 - **2-Bromo-4,5-dimethylthiazole** (1.0 mmol, 1 equivalent)
 - Aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equivalents)
 - Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 mmol, 5 mol%)
 - Base, e.g., Potassium Carbonate (K_2CO_3) or Cesium Carbonate (Cs_2CO_3) (2.0 mmol, 2 equivalents)
 - Anhydrous solvent system (e.g., 1,4-dioxane and water)
- Procedure:
 - To a flame-dried reaction vessel, add **2-Bromo-4,5-dimethylthiazole**, the boronic acid, the palladium catalyst, and the base.
 - Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
 - Add the degassed solvent system via syringe.

- Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
- Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired coupled product.



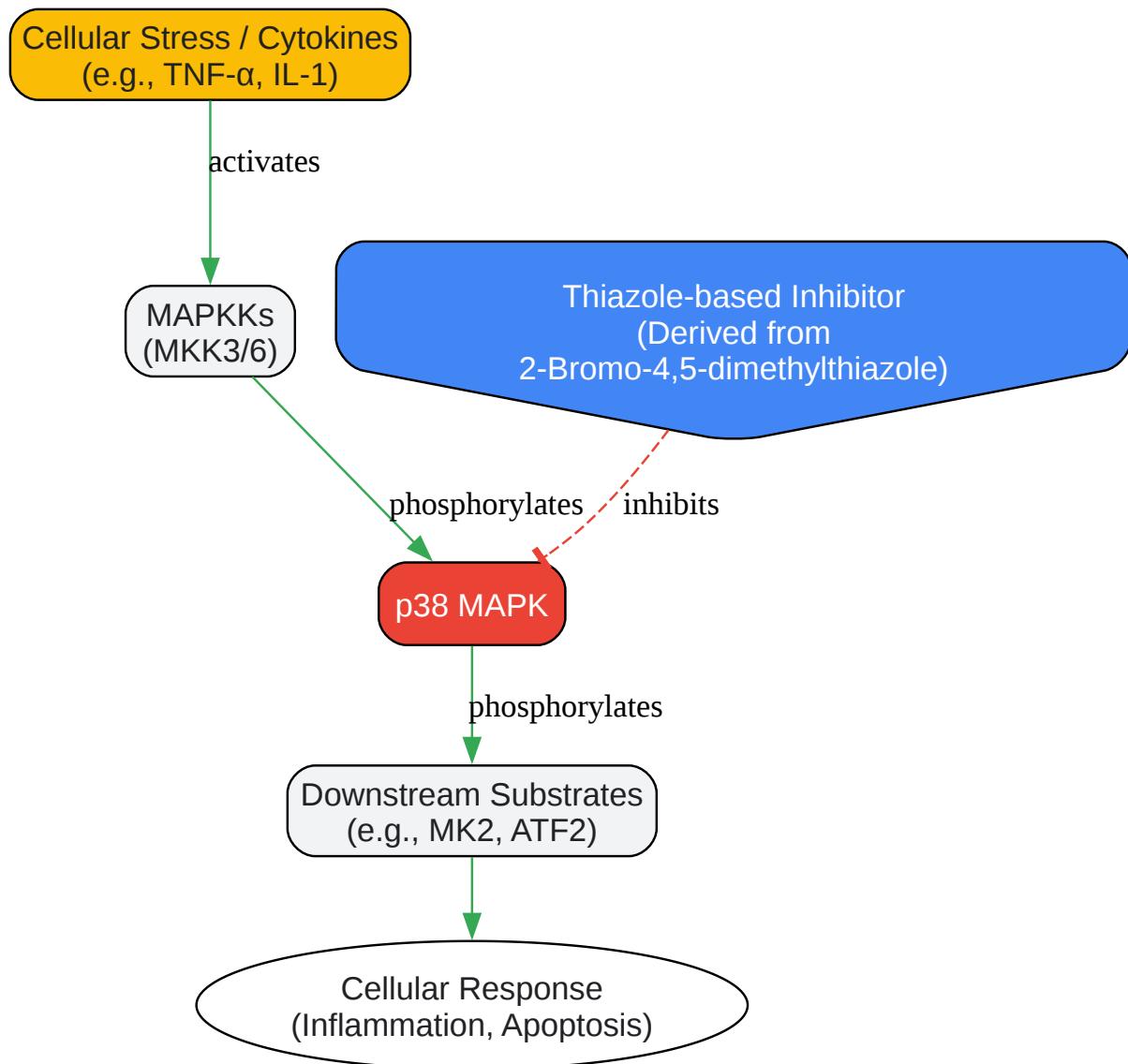
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Caption: Workflow for Suzuki-Miyaura cross-coupling.

Application in Drug Discovery: Targeting the p38 MAPK Signaling Pathway

Thiazole derivatives are prominent scaffolds in the development of kinase inhibitors. The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory responses and is implicated in diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.^[7] Bromothiazoles, including **2-Bromo-4,5-dimethylthiazole**, are valuable starting materials for synthesizing potent and selective p38 MAPK inhibitors.^{[4][7]}

The general strategy involves using the thiazole core as a central scaffold. The substituent at the 2-position, introduced via coupling to the bromine atom, can be tailored to interact with the ATP-binding pocket of the kinase, thereby inhibiting its activity.



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Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

In Vitro Kinase Assay Protocol

To evaluate the efficacy of newly synthesized inhibitors, an *in vitro* kinase assay is essential. This protocol provides a general method for assessing the inhibitory activity against a specific protein kinase like p38 MAPK α .

- Materials:

- Recombinant human p38 MAPK α enzyme
- ATP and a suitable peptide substrate (e.g., MEF2C)
- Synthesized inhibitor compounds (serially diluted in DMSO)
- Assay buffer (containing Tris-HCl, MgCl₂, DTT)
- A commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®)
- White, opaque 96-well microplates

- Procedure:

- Prepare serial dilutions of the inhibitor compounds in DMSO.
- In a 96-well plate, add the recombinant p38 MAPK α enzyme, the peptide substrate, and the diluted inhibitor compounds to the assay buffer. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
- Initiate the kinase reaction by adding a solution of ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP levels by adding the luminescent reagent from the assay kit.
- Measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
- Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

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